5-(4-Bromophenyl)furan-2-carbaldehyde

Description

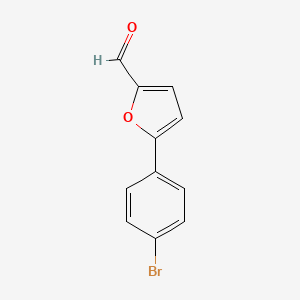

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTAOOSYSVHQGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347267 | |

| Record name | 5-(4-Bromophenyl)furfural | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20005-42-9 | |

| Record name | 5-(4-Bromophenyl)furfural | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Bromophenyl)-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-(4-Bromophenyl)furan-2-carbaldehyde

This technical guide provides a comprehensive overview of 5-(4-Bromophenyl)furan-2-carbaldehyde, its chemical identity, and its significance as a scaffold in the development of novel therapeutic agents. The information is tailored for researchers, scientists, and professionals engaged in drug discovery and development.

Compound Identification and Properties

Chemical Abstract Service (CAS) Number: 20005-42-9[1][2]

Synonyms:

-

5-(4-Bromophenyl)furfural[1]

-

5-(4-Bromophenyl)-2-furaldehyde[1]

-

5-(4-Bromophenyl)-2-furancarboxaldehyde[1]

-

2-Furancarboxaldehyde, 5-(4-bromophenyl)-[1]

-

5-(p-bromophenyl)furfural[1]

-

5-(4-bromo-phenyl)-furfural[1]

-

5-p-bromophenyl-2-furancarbaldehyde[1]

The furan ring is a crucial heterocyclic scaffold in medicinal chemistry, known for its presence in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The aldehyde group at the 2-position of the furan ring in this compound serves as a reactive handle for the synthesis of a diverse range of derivatives.[3]

Physicochemical Data

| Parameter | Value |

| Molecular Formula | C₁₁H₇BrO₂ |

| Molecular Weight | 251.08 g/mol |

| Appearance | Orange to Amber to Dark red powder to crystal |

| Purity | >94.0% (GC) |

| Melting Point | 152-155 °C |

Experimental Protocols

The following sections detail synthetic procedures for creating derivatives of this compound, which have been investigated for their biological activities.

General Synthesis of N-(4-bromophenyl)furan-2-carboxamide and its Arylated Derivatives

A study by Siddiqa et al. outlines a two-step synthesis process starting from furan-2-carbonyl chloride.[4]

Step 1: Synthesis of N-(4-bromophenyl)furan-2-carboxamide N-(4-bromophenyl)furan-2-carboxamide was synthesized through the reaction of furan-2-carbonyl chloride with 4-bromoaniline. The reaction was carried out in the presence of triethylamine (Et₃N) and yielded the product in excellent yields (94%).[4]

Step 2: Suzuki-Miyaura Cross-Coupling for Arylated Derivatives

-

N-(4-bromophenyl)furan-2-carboxamide (1.0 equivalent, 0.488 mmol) is placed in a Schlink tube under an inert argon atmosphere.

-

Tetrakis(triphenylphosphine)palladium(0) catalyst and 5 mL of 1,4-dioxane are added, and the mixture is agitated for 30 minutes at room temperature.

-

Aryl or heteroaryl boronic acid (1.1 equivalents, 0.537 mmol), K₃PO₄ (1.0 equivalent, 0.488 mmol) as a base, and 0.5 mL of water are then added.

-

The reaction mixture is refluxed for 8–18 hours.

-

The progress of the reaction is monitored using Thin Layer Chromatography (TLC).[4]

Quantitative Biological Activity Data

Derivatives of this compound have demonstrated significant potential as both anticancer and antimicrobial agents.

Anticancer Activity of 5-(4-chlorophenyl)furan Derivatives

Research into derivatives of the closely related 5-(4-chlorophenyl)furan-2-carbaldehyde has identified potent inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy.

| Compound | Description | IC₅₀ (µM) against Leukemia SR cell line | Tubulin Polymerization Inhibition (%) |

| 7c | Pyrazoline derivative | 0.09 | 95.2 |

| 7e | Pyrazoline derivative | 0.05 | 96.0 |

| 11a | Pyridine derivative | 0.06 | 96.3 |

These compounds were found to be more potent than the standard drug, colchicine.[5] Compounds 7c and 11a were shown to arrest the cell cycle at the G2/M phase and induce apoptosis.[5]

Antibacterial Activity of N-(4-bromophenyl)furan-2-carboxamide Derivatives

The synthesized N-(4-bromophenyl)furan-2-carboxamide and its derivatives have been evaluated for their in vitro antibacterial activities against clinically isolated drug-resistant bacteria.

| Compound | Bacterial Strain | Outcome |

| N-(4-bromophenyl)furan-2-carboxamide | A. baumannii (NDM-positive) | Found to be the most effective against this strain compared to various commercially available drugs. |

| N-(4-bromophenyl)furan-2-carboxamide | K. pneumoniae | Exhibited significant antibacterial activity. |

| N-(4-bromophenyl)furan-2-carboxamide | E. cloacae | Exhibited significant antibacterial activity. |

| N-(4-bromophenyl)furan-2-carboxamide | S. aureus | Exhibited significant antibacterial activity. |

Visualizations

Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a general workflow for the synthesis of derivatives from this compound and their subsequent biological screening.

Caption: A generalized workflow from synthesis to biological evaluation.

Logical Relationship: From Scaffold to Application

This diagram illustrates the logical progression from the core chemical structure to the identification of potential therapeutic uses.

Caption: The logical path from a core chemical to a potential drug candidate.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 20005-42-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 20005-42-9 | Benchchem [benchchem.com]

- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(4-Bromophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(4-Bromophenyl)furan-2-carbaldehyde. This molecule is of interest to researchers in medicinal chemistry and materials science due to its versatile structure, featuring a furan ring, a bromophenyl group, and a reactive aldehyde functionality. These features make it a valuable intermediate for the synthesis of more complex molecular architectures and potential drug candidates.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₁₁H₇BrO₂ and a molecular weight of 251.08 g/mol .[1][2] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 20005-42-9 | [1][3][4] |

| Molecular Formula | C₁₁H₇BrO₂ | [1][4][5] |

| Molecular Weight | 251.08 g/mol | [1] |

| Physical State | Solid | [2][4] |

| Melting Point | 152-155 °C | [2] |

| Boiling Point | 371.9 °C at 760 mmHg | [2] |

| Purity | >94.0% (GC) |

Synthesis via Suzuki-Miyaura Cross-Coupling

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. In this case, 5-bromo-2-furaldehyde is coupled with 4-bromophenylboronic acid.

The general reaction scheme is as follows:

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

5-Bromo-2-furaldehyde

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])

-

Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))

-

Solvent (e.g., a mixture of 1,4-dioxane and water or toluene)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a round-bottom flask, combine 5-bromo-2-furaldehyde (1 equivalent), 4-bromophenylboronic acid (1.1 to 1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

-

The flask is evacuated and backfilled with an inert gas several times.

-

Add the degassed solvent to the flask.

-

The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then diluted with water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet typically downfield, ~9.5-10.0 ppm), the furan ring protons (doublets in the aromatic region), and the protons of the bromophenyl group (doublets in the aromatic region).

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the aldehyde, the carbons of the furan ring, and the carbons of the bromophenyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. A strong carbonyl (C=O) stretching band for the aldehyde is expected around 1660-1700 cm⁻¹. Bands corresponding to C-H stretching of the aromatic and furan rings, as well as C=C stretching within the rings, will also be present. The C-Br stretching frequency will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 251.08 g/mol , with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M⁺ and M+2 peaks).

The following diagram illustrates the typical characterization workflow:

Caption: Workflow for the characterization of the final product.

Starting Materials

The successful synthesis of this compound relies on the availability and purity of the starting materials.

5-Bromo-2-furaldehyde

This starting material can be synthesized by the bromination of 2-furaldehyde.[12][13] Modern methods often employ milder and more selective brominating agents, such as 1-butyl-3-methylimidazolium tribromide, to avoid the formation of multiple brominated byproducts.[14][15]

| Property | Value | Reference |

| CAS Number | 1899-24-7 | |

| Molecular Formula | C₅H₃BrO₂ | |

| Molecular Weight | 174.98 g/mol | |

| Melting Point | 82-85 °C | |

| Boiling Point | 112 °C at 16 mmHg |

4-Bromophenylboronic Acid

This reagent is commercially available and is a cornerstone of Suzuki-Miyaura coupling reactions.[16] It can be synthesized from 4-bromophenylmagnesium bromide and trimethyl borate, followed by hydrolysis.[10]

| Property | Value | Reference |

| CAS Number | 5467-74-3 | [10][11] |

| Molecular Formula | C₆H₆BBrO₂ | |

| Molecular Weight | 200.83 g/mol |

Conclusion

The synthesis of this compound is efficiently achieved through the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method in modern organic synthesis. The characterization of the final product relies on standard spectroscopic techniques to confirm its structure and purity. This technical guide provides the necessary information for researchers to synthesize and characterize this valuable chemical intermediate for further applications in drug discovery and materials science.

References

- 1. 20005-42-9|this compound|BLD Pharm [bldpharm.com]

- 2. aablocks.com [aablocks.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. cymitquimica.com [cymitquimica.com]

- 5. a2bchem.com [a2bchem.com]

- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 4-Bromophenylboronic acid | 5467-74-3 | Benchchem [benchchem.com]

- 11. 4-Bromophenylboronic acid | 5467-74-3 [chemicalbook.com]

- 12. 5-Bromo-2-furaldehyde | 1899-24-7 [chemicalbook.com]

- 13. Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions_Chemicalbook [chemicalbook.com]

- 14. CN102351815A - Synthesis method of 5-bromo-2-furaldehyde - Google Patents [patents.google.com]

- 15. asianpubs.org [asianpubs.org]

- 16. nbinno.com [nbinno.com]

Spectroscopic and Structural Elucidation of 5-(4-Bromophenyl)furan-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-Bromophenyl)furan-2-carbaldehyde (CAS No: 20005-42-9). The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 5-(4-Bromophenyl)furfural, 5-(p-Bromophenyl)furfural |

| CAS Number | 20005-42-9 |

| Molecular Formula | C₁₁H₇BrO₂ |

| Molecular Weight | 251.08 g/mol |

| Appearance | Solid, reported as orange to amber or dark red powder/crystals[1] |

| Melting Point | 152-155 °C[2] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane[3] |

Predicted Spectroscopic Data

Due to the absence of publicly available, high-resolution experimental spectra for this compound, the following data are predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the furan and phenyl rings, as well as a characteristic downfield signal for the aldehyde proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.6 - 9.8 | Singlet (s) | 1H | Aldehyde (-CHO) |

| ~7.6 - 7.8 | Doublet (d) | 2H | Phenyl H (ortho to Br) |

| ~7.5 - 7.7 | Doublet (d) | 2H | Phenyl H (ortho to furan) |

| ~7.2 - 7.4 | Doublet (d) | 1H | Furan H (position 3) |

| ~6.8 - 7.0 | Doublet (d) | 1H | Furan H (position 4) |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display signals for the carbonyl carbon, as well as the aromatic carbons of the furan and bromophenyl rings.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~175 - 180 | Aldehyde Carbonyl (C=O) |

| ~155 - 160 | Furan C (attached to phenyl) |

| ~150 - 155 | Furan C (attached to CHO) |

| ~132 - 135 | Phenyl C (ipso to Br) |

| ~128 - 132 | Phenyl C (ortho to Br) |

| ~125 - 128 | Phenyl C (ortho to furan) |

| ~120 - 125 | Phenyl C (ipso to furan) |

| ~115 - 120 | Furan C (position 3) |

| ~110 - 115 | Furan C (position 4) |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group of the aldehyde and various C-H and C=C bonds in the aromatic systems.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi resonance doublet) |

| ~1680 - 1660 | Strong | C=O stretch (conjugated aldehyde) |

| ~1600 - 1450 | Medium | C=C stretch (aromatic rings) |

| ~1200 - 1000 | Strong | C-O stretch (furan ring) |

| ~850 - 800 | Strong | para-substituted phenyl C-H bend |

| ~600 - 500 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M+ and M+2 peaks in an approximate 1:1 ratio) will be observed.

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 250/252 | High | Molecular Ion [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 221/223 | Medium | [M-CHO]⁺ |

| 171 | Medium | [M-Br]⁺ |

| 115 | Medium | [C₉H₇O]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation : The data should be acquired on a Fourier Transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger sample size (20-50 mg) may be required.

-

Longer acquisition times are necessary due to the low natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet) :

-

Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Acquisition :

-

Record a background spectrum of the empty instrument.

-

Place the sample (ATR or KBr pellet) in the sample holder.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC/MS).

-

Ionization : Use Electron Ionization (EI) at 70 eV to generate charged fragments.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The logical flow for the spectroscopic analysis of a chemical compound like this compound can be visualized as follows:

Caption: Workflow for Spectroscopic Analysis.

References

solubility of 5-(4-Bromophenyl)furan-2-carbaldehyde in common organic solvents

An In-depth Technical Guide on the Solubility of 5-(4-Bromophenyl)furan-2-carbaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of this compound, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining its solubility in various common organic solvents. This guide also includes a visual representation of the experimental workflow to aid researchers in their laboratory investigations.

Introduction to this compound

This compound is an aromatic aldehyde. It is a solid at room temperature with a melting point of 152-155 °C[1]. The presence of the polar furan and carbaldehyde moieties, combined with the nonpolar bromophenyl group, suggests a nuanced solubility profile across different organic solvents. Understanding its solubility is crucial for applications in reaction chemistry, purification processes such as recrystallization, and formulation development in the pharmaceutical industry.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The aromatic nature of the compound suggests that it is likely to be soluble in aromatic solvents. The presence of polar functional groups indicates potential solubility in polar aprotic and polar protic solvents. Conversely, its significant nonpolar character from the bromophenyl ring suggests limited solubility in highly polar solvents like water, a characteristic shared by the similar compound 5-(4-nitrophenyl)furfural which is reported to be insoluble in water but soluble in organic solvents like ethanol, methanol, and chloroform[2].

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Non-Polar Solvents | ||||

| Hexane | Alkane | |||

| Toluene | Aromatic | |||

| Polar Aprotic Solvents | ||||

| Dichloromethane | Halogenated | |||

| Ethyl Acetate | Ester | |||

| Acetone | Ketone | |||

| Acetonitrile | Nitrile | |||

| Tetrahydrofuran (THF) | Ether | |||

| Dimethylformamide (DMF) | Amide | |||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | |||

| Polar Protic Solvents | ||||

| Methanol | Alcohol | |||

| Ethanol | Alcohol | |||

| Isopropanol | Alcohol | |||

| Water |

Experimental Protocol for Solubility Determination

The following is a general and robust protocol for determining the solubility of a solid organic compound like this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (solid)

-

A selection of common organic solvents (see Table 1)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Add a known volume of each organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker incubator set to a specific temperature (e.g., 25 °C) to reach equilibrium. The time to reach equilibrium may vary and should be determined empirically, but 24-48 hours of agitation is a common starting point.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A pre-established calibration curve is necessary for this step.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and each solvent before use.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Experimental workflow for determining the solubility of a solid organic compound.

References

A Comprehensive Technical Guide to the Chemical Stability and Storage of 5-(4-Bromophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 5-(4-Bromophenyl)furan-2-carbaldehyde. The information herein is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and application of this compound, ensuring its integrity for experimental and developmental purposes.

Chemical and Physical Properties

This compound is an aromatic aldehyde with a furan scaffold, a class of compounds recognized for their utility as synthetic intermediates. Key physical and chemical identifiers are summarized in the table below.

| Property | Value |

| CAS Number | 20005-42-9[1] |

| Molecular Formula | C₁₁H₇BrO₂[1] |

| Molecular Weight | 251.08 g/mol [1] |

| Appearance | Solid |

| Melting Point | 152-155 °C |

| Synonyms | 5-(4-Bromophenyl)furfural, 5-(4-Bromophenyl)-2-furancarboxaldehyde |

Chemical Stability Profile

While specific kinetic data for the degradation of this compound is not extensively documented in publicly available literature, its stability can be inferred from the behavior of structurally related aromatic aldehydes and furan derivatives under various stress conditions. Aromatic aldehydes are generally susceptible to degradation through oxidation, photodegradation, and hydrolysis, with the rate of degradation influenced by temperature, light, and humidity.

Forced degradation studies on analogous compounds, such as 5-hydroxymethyl-2-furaldehyde (5-HMF), have demonstrated susceptibility to hydrolytic (neutral and acidic), oxidative, thermal, humidity, and photolytic stress.[2][3] The presence of the electron-withdrawing bromophenyl group on the furan ring may influence the stability of the molecule.

The following table summarizes the expected stability of this compound under various stress conditions based on general principles and data from related compounds.

| Stress Condition | Expected Stability |

| Thermal | The compound is a solid with a relatively high melting point, suggesting good thermal stability under standard conditions. However, elevated temperatures, especially in the presence of oxygen, may lead to degradation. Thermal decomposition of furfural derivatives can proceed through radical chemistry and ring-opening isomerization.[4][5] |

| Photolytic | Aromatic aldehydes are known to be sensitive to UV light, which can induce photodegradation.[2] Exposure to light should be minimized to prevent the formation of degradation products. |

| Oxidative | The aldehyde functional group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid. Contact with strong oxidizing agents should be avoided. Studies on furfural have shown oxidation to various organic acids. |

| Hydrolytic (pH) | While generally stable, prolonged exposure to highly acidic or basic conditions may promote hydrolysis or other degradation pathways. Studies on 5-HMF show degradation under neutral and acidic hydrolytic conditions.[2][3] |

| Humidity | High moisture levels can facilitate hydrolytic degradation. Therefore, the compound should be stored in a dry environment.[2] |

Potential Degradation Pathways

Based on the known chemistry of furan-2-carbaldehydes, the primary degradation pathways for this compound are anticipated to involve the aldehyde functional group and the furan ring. The following diagram illustrates these potential degradation routes.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended. Adherence to these guidelines will minimize degradation and ensure the reliability of experimental results.

Storage Conditions

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. |

| Light | Protect from light by storing in an amber vial or other light-opaque container. |

| Container | Keep in a tightly sealed container to prevent moisture ingress. |

| Ventilation | Store in a well-ventilated area. |

Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Recommended workflow for handling this compound.

Experimental Protocol: Stability-Indicating HPLC Method Development

The following protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. This method can be used to separate the parent compound from its potential degradation products.

Objective

To develop and validate a stability-indicating HPLC method capable of quantifying this compound in the presence of its degradation products generated under forced degradation conditions.

Materials and Reagents

-

This compound reference standard

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

HPLC grade water (e.g., Milli-Q or equivalent)

-

Formic acid or phosphoric acid (for mobile phase pH adjustment)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

Chromatographic Conditions (Suggested Starting Point)

-

Instrument: HPLC system with a UV detector (preferably a photodiode array detector for peak purity analysis)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient Example: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-26 min, 90-50% B; 26-30 min, 50% B.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Determined by UV scan of the parent compound (likely in the range of 300-350 nm).

-

Injection Volume: 10 µL

Forced Degradation Study Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL with the mobile phase.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~100 µg/mL with the mobile phase.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL with the mobile phase.

-

Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Dissolve a portion of the stressed solid to prepare a ~100 µg/mL solution.

-

Photolytic Degradation: Expose a solution of the compound (~100 µg/mL in mobile phase) to UV light (e.g., in a photostability chamber) for a specified duration.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

-

Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Assess the resolution between the parent peak and the degradation product peaks.

-

Perform peak purity analysis using a PDA detector to ensure the parent peak is spectrally pure in the presence of degradants.

-

Method Validation

Once the method is developed, it should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This compound is a valuable research chemical that requires careful handling and storage to maintain its chemical integrity. By understanding its stability profile and adhering to the recommended storage conditions, researchers can ensure the quality and reliability of their starting materials. The provided experimental protocol for developing a stability-indicating HPLC method serves as a robust framework for quality control and in-depth stability assessment of this compound.

References

- 1. 20005-42-9|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 5. Biomass pyrolysis: thermal decomposition mechanisms of furfural and benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Role of 5-(4-Bromophenyl)furan-2-carbaldehyde in Synthetic Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromophenyl)furan-2-carbaldehyde, a key heterocyclic aldehyde, has emerged as a important and versatile synthetic building block in the fields of medicinal chemistry and materials science. Its unique trifecta of reactive sites—the furan ring, the aldehyde group, and the bromophenyl moiety—offers a rich platform for a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the construction of complex molecular architectures with potential biological activity.

Chemical Properties and Reactivity

This compound is a solid at room temperature with the chemical formula C₁₁H₇BrO₂ and a molecular weight of 251.08 g/mol . The molecule's reactivity is dictated by its three primary functional components:

-

Furan Ring: This five-membered aromatic heterocycle can participate in various reactions, including electrophilic substitution and cycloaddition. Its electron-rich nature makes it susceptible to reactions at the C5 position.

-

Aldehyde Group: The formyl group is a versatile handle for numerous organic transformations, including nucleophilic addition, condensation reactions, and oxidation/reduction.

-

Bromophenyl Group: The bromine atom on the phenyl ring serves as a crucial functional group for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of substituents.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Meerwein arylation reaction. This involves the reaction of a diazonium salt derived from 4-bromoaniline with furan-2-carbaldehyde in the presence of a copper salt catalyst.

Applications as a Synthetic Building Block

The strategic placement of the three reactive functionalities makes this compound a highly valuable precursor for the synthesis of a wide array of complex molecules. Key transformations and their applications are detailed below.

Knoevenagel Condensation

The aldehyde group readily undergoes Knoevenagel condensation with active methylene compounds to form α,β-unsaturated systems. These products are important intermediates in the synthesis of various heterocyclic compounds and molecules with potential biological activities.

Experimental Protocol: General Procedure for Knoevenagel Condensation

To a solution of this compound (1 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol) in a suitable solvent such as ethanol or methanol (10 mL), a catalytic amount of a base like piperidine or sodium carbonate is added. The reaction mixture is stirred at room temperature or heated under reflux for a specified time, monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a cold solvent, and purified by recrystallization.[1][2]

Wittig Reaction

The Wittig reaction provides a powerful method for the conversion of the aldehyde functionality into an alkene. This reaction is highly versatile, allowing for the introduction of a wide range of substituents at the newly formed double bond.

Experimental Protocol: General Procedure for Wittig Reaction

A phosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.1 mmol) is suspended in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM). A strong base such as n-butyllithium or sodium hydride is added at a low temperature to generate the ylide. After stirring for a period, a solution of this compound (1 mmol) in the same solvent is added, and the reaction is allowed to proceed until completion (monitored by TLC). The reaction is then quenched, and the product is extracted and purified by column chromatography.

Synthesis of Chalcones and Pyrazolines

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other biologically active compounds. They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone. Chalcones derived from this compound can be further cyclized to form pyrazoline derivatives, which are known to exhibit a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties.[3][4]

Experimental Protocol: Synthesis of Chalcones and Subsequent Pyrazolines [5]

-

Chalcone Synthesis: To a stirred solution of this compound (1 mmol) and a substituted acetophenone (1 mmol) in ethanol, an aqueous solution of a base like sodium hydroxide (40%) is added dropwise at room temperature. The reaction mixture is stirred for 12 hours. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield the chalcone.

-

Pyrazoline Synthesis: The synthesized chalcone (1 mmol) is dissolved in ethanol or glacial acetic acid, and hydrazine hydrate (or a substituted hydrazine) is added. The mixture is refluxed for several hours. After cooling, the product crystallizes, is filtered, and purified by recrystallization.

Table 1: Synthesis and Characterization of a Pyrazoline Derivative from this compound [5]

| Compound Name | Starting Aldehyde | Reagent | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 5-(5-(4-Bromophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | This compound | p-Methoxy acetophenone, then Hydrazine Hydrate | 62 | 138-140 | FT-IR (cm⁻¹): 3349 (NH pyrazoline), 3172 (C-H aromatic), 2932 (C-H aliphatic), 1605 (C=N pyrazoline), 1568 (C=C aromatic), 1023 (C-Br). ¹H-NMR (400 MHz, DMSO-d₆) δ (ppm): 3.17 (dd, 1H, Ha-pyrazoline, J = 8.0, 16.0 Hz), 3.34 (d, 1H, Hb-pyrazoline, J = 12.0 Hz), 3.78 (s, 3H, OCH₃), 4.86–4.91 (t, 1H, Hx-pyrazoline, J = 8.0 Hz), 6.49 (d, 1H, CH furan, J = 4.0 Hz), 6.96–7.65 (m, 1H, CH furan and 8H, Ar-H), 7.44 (bs, 1H, NH pyrazoline). |

Synthesis of Schiff Bases

Schiff bases, or imines, are formed through the condensation of the aldehyde group with primary amines. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.[6][7]

Experimental Protocol: General Procedure for Schiff Base Synthesis

An equimolar mixture of this compound and a primary amine (e.g., a substituted aniline) is refluxed in a solvent like ethanol or methanol for a few hours, often with a catalytic amount of acid (e.g., glacial acetic acid). The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed, and recrystallized.[8]

The Role of the 4-Bromophenyl Moiety in Medicinal Chemistry

The presence of the 4-bromophenyl group is of particular significance in drug discovery and development. The bromine atom can engage in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. Furthermore, it provides a handle for late-stage functionalization via cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Derivatives of 5-arylfurans have shown promise as inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[9][10] The 4-bromophenyl substituent can be strategically modified to optimize the compound's interaction with the colchicine binding site on tubulin, potentially leading to the development of potent anticancer agents.

Logical Workflow for the Synthesis of Bioactive Molecules

The following diagram illustrates the central role of this compound as a starting material for the synthesis of various classes of potentially bioactive compounds.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the key reactions discussed.

Workflow for Chalcone Synthesis and Subsequent Pyrazoline Formation

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjlbpcs.com [rjlbpcs.com]

- 8. acgpubs.org [acgpubs.org]

- 9. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Meerwein Arylation: A Technical Guide to the Synthesis of 5-Aryl-2-Furaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Meerwein arylation reaction for the synthesis of 5-aryl-2-furaldehydes, a critical class of intermediates in medicinal chemistry and materials science. This document details the reaction mechanism, provides comprehensive experimental protocols, and presents quantitative data to enable the successful application of this valuable synthetic transformation.

Introduction

5-Aryl-2-furaldehydes are key building blocks in the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. The Meerwein arylation offers a direct and efficient method for the C-5 arylation of furan-2-carbaldehyde (furfural) and its derivatives. The reaction, first reported by Hans Meerwein in 1939, involves the copper-catalyzed addition of an aryl diazonium salt to an electron-deficient alkene, in this case, the furan ring.[1][2][3] The reaction proceeds via a radical mechanism, initiated by the reduction of the diazonium salt by a copper(I) catalyst.

Reaction Mechanism and Catalytic Cycle

The generally accepted mechanism for the Meerwein arylation of furan-2-carbaldehyde involves a copper-catalyzed radical process. The catalytic cycle is initiated by the reduction of a copper(II) species to the active copper(I) catalyst. The key steps are outlined below:

-

Diazotization: An aromatic amine is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form an aryl diazonium salt.

-

Reduction of the Diazonium Salt: The copper(I) catalyst donates an electron to the aryl diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The copper is concomitantly oxidized to copper(II).

-

Radical Addition: The highly reactive aryl radical adds to the electron-rich furan ring, typically at the C-5 position, to form a radical cation intermediate.

-

Re-aromatization and Catalyst Regeneration: The radical cation is oxidized by the copper(II) species, which regenerates the copper(I) catalyst and results in the formation of a carbocation. Deprotonation of this intermediate yields the final 5-aryl-2-furaldehyde product.

One proposed mechanism involves two distinct Cu2+ ↔ Cu+ catalytic cycles to account for the reaction's success under specific conditions.[4]

Data Presentation: Synthesis of 5-Aryl-2-Furaldehydes

The following table summarizes the yields of various 5-aryl-2-furaldehydes synthesized via the Meerwein arylation, highlighting the influence of substituents on the aromatic ring of the diazonium salt.

| Entry | Aryl Group (Ar) | Catalyst | Solvent | Yield (%) | Reference |

| 1 | Phenyl | CuCl₂ | Acetone/Water | 55 | [5] |

| 2 | 4-Methylphenyl | CuCl₂ | Acetone/Water | 60 | [6] |

| 3 | 4-Methoxyphenyl | CuCl₂ | Acetone/Water | 52 | [7] |

| 4 | 4-Chlorophenyl | CuCl₂ | Acetone/Water | 75 | [5] |

| 5 | 4-Bromophenyl | CuCl₂ | Acetone/Water | 78 | [5] |

| 6 | 4-Nitrophenyl | CuCl₂ | Acetone/Water | 85 | [7] |

| 7 | 2-Nitrophenyl | CuCl₂ | Acetone/Water | 68 | [7] |

| 8 | 2,4-Dichlorophenyl | CuCl₂ | Acetone/Water | 72 | [5] |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 5-(4-chlorophenyl)-2-furaldehyde, a representative example of the Meerwein arylation.

Materials:

-

4-Chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Furan-2-carbaldehyde (Furfural)

-

Copper(II) Chloride (CuCl₂)

-

Acetone

-

Water

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Diazotization of 4-Chloroaniline:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-chloroaniline (10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL).

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite (11 mmol) in water (5 mL) dropwise from the dropping funnel, ensuring the temperature remains below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

-

-

Meerwein Arylation Reaction:

-

In a separate beaker, prepare a solution of furan-2-carbaldehyde (12 mmol) and copper(II) chloride (1 mmol) in acetone (20 mL).

-

Slowly add the solution of the diazonium salt to the furfural solution at room temperature with vigorous stirring.

-

The reaction is exothermic, and nitrogen gas will evolve. Maintain the reaction temperature between 20-30 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours, or until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a beaker containing ice water (100 mL).

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-(4-chlorophenyl)-2-furaldehyde as a solid.

-

References

- 1. Meerwein arylation - Wikipedia [en.wikipedia.org]

- 2. Meerwein Arylation | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Meerwein_arylation [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Diazotization Reactions for the Preparation of 5-(4-Bromophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The core of this synthesis lies in the Meerwein arylation, a powerful reaction that couples an aryl diazonium salt with an electron-poor alkene.[1] This document details the underlying chemical principles, provides a step-by-step experimental protocol, and presents the expected quantitative data for this transformation.

Introduction

5-Arylfuran-2-carbaldehydes are a class of organic compounds that have garnered significant interest due to their presence in various biologically active molecules and functional materials. The synthesis of these compounds often employs a diazotization reaction followed by a copper-catalyzed arylation of a furan derivative.[2] The target molecule, this compound, is synthesized by the reaction of a diazonium salt derived from 4-bromoaniline with furan-2-carbaldehyde. This process, known as the Meerwein arylation, involves the addition of an aryl radical to the furan ring.[1]

Reaction Principle: The Meerwein Arylation

The synthesis of this compound is achieved through a two-step one-pot procedure:

-

Diazotization of 4-Bromoaniline: 4-Bromoaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the 4-bromobenzenediazonium chloride salt.[3][4] This intermediate is highly reactive and is generally used immediately without isolation.[5]

-

Copper-Catalyzed Arylation of Furan-2-carbaldehyde: The freshly prepared diazonium salt is then added to a solution of furan-2-carbaldehyde in the presence of a copper(II) salt, such as copper(II) chloride, which catalyzes the coupling reaction.[6][7] The diazonium salt decomposes to form an aryl radical, which then adds to the electron-rich furan ring, preferentially at the 5-position. Subsequent elimination of a proton and a nitrogen molecule yields the desired this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound based on literature precedents for similar Meerwein arylations of furan derivatives.[2][8]

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Amount |

| 4-Bromoaniline | 172.03 | 1.0 | 10.0 g |

| Sodium Nitrite | 69.00 | 1.1 | 4.4 g |

| Hydrochloric Acid (conc.) | 36.46 | ~3.0 | ~18 mL |

| Furan-2-carbaldehyde | 96.08 | 1.2 | 6.7 g |

| Copper(II) Chloride Dihydrate | 170.48 | 0.1 | 1.0 g |

| This compound | 253.08 | - | ~8.8 g (Yield: ~55%) |

Note: The yield is an estimate based on similar reactions reported in the literature and can vary depending on the specific reaction conditions and purification methods.

Detailed Experimental Protocol

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

4-Bromoaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Furan-2-carbaldehyde

-

Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

-

Acetone

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer with a stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Preparation of the Diazonium Salt Solution

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 10.0 g (58.1 mmol) of 4-bromoaniline in 60 mL of water and 15 mL of concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve 4.4 g (63.8 mmol) of sodium nitrite in 20 mL of cold water.

-

Add the sodium nitrite solution dropwise to the aniline solution through the dropping funnel over 30 minutes, ensuring the temperature remains between 0 and 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper.

-

Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes.

Step 2: Meerwein Arylation

-

In a separate 500 mL flask, dissolve 6.7 g (69.7 mmol) of furan-2-carbaldehyde and 1.0 g (5.8 mmol) of copper(II) chloride dihydrate in 100 mL of acetone.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the furan-2-carbaldehyde solution with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. The evolution of nitrogen gas should be observed.

Step 3: Work-up and Purification

-

Pour the reaction mixture into 300 mL of cold water and extract with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from 4-bromoaniline to this compound.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

This flowchart provides a visual representation of the key steps in the experimental protocol.

Caption: Experimental workflow for the synthesis and purification of the target compound.

References

- 1. Meerwein arylation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa.. [askfilo.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. Meerwein Arylation | Thermo Fisher Scientific - IN [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Substituted Furan-2-Carbaldehydes

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles, reactivity, and regioselectivity governing electrophilic substitution reactions on 5-substituted furan-2-carbaldehyde scaffolds. Furan derivatives are crucial building blocks in medicinal chemistry and materials science. Understanding their substitution patterns is paramount for the rational design of novel compounds. This document outlines the electronic effects of substituents at the C2 and C5 positions, details common electrophilic substitution reactions, and provides generalized experimental protocols. Due to the inherent electronic properties of these molecules, this guide focuses on the theoretical framework and predictive models of reactivity, supported by data from analogous furan systems.

Introduction: The Furan Ring System

Furan is a five-membered aromatic heterocycle containing an oxygen atom. It is considered an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene. Theoretical calculations and experimental data show that electrophilic attack is overwhelmingly favored at the α-positions (C2 and C5) over the β-positions (C3 and C4). This preference is attributed to the superior resonance stabilization of the cationic intermediate, known as the sigma complex or arenium ion, formed during α-attack.[1][2]

The presence of substituents dramatically influences this inherent reactivity and regioselectivity. In the case of 5-substituted furan-2-carbaldehydes, the ring is disubstituted with groups that exert opposing or synergistic electronic effects, creating a complex but predictable reactivity landscape.

-

The C2-Carbaldehyde (-CHO) Group: This group is strongly electron-withdrawing and deactivating due to both its inductive (-I) and resonance (-M) effects. It reduces the electron density of the furan ring, making it less susceptible to electrophilic attack. In monosubstituted 2-furaldehyde, it directs incoming electrophiles primarily to the C4 and C5 positions.

-

The C5-Substituent (-R): The electronic nature of the substituent at the C5 position is critical in determining the feasibility and outcome of further electrophilic substitution. It can either enhance or further suppress the deactivating effect of the C2-aldehyde.

This guide will explore the interplay of these effects in determining the substitution patterns for various classes of 5-substituted furan-2-carbaldehydes.

General Principles and Mechanisms

The regioselectivity of electrophilic substitution on the furan ring is dictated by the stability of the intermediate carbocation. Attack at the C2/C5 position allows for the delocalization of the positive charge over three atoms, including the ring oxygen, resulting in a more stable intermediate compared to attack at the C3/C4 position, where delocalization is limited to two carbon atoms.[2]

Directing Effects in 5-Substituted Furan-2-Carbaldehydes

With positions C2 and C5 occupied, electrophilic attack is directed to the remaining C3 and C4 positions. The final regiochemical outcome is a balance between the directing effects of the two substituents.

-

C2-CHO Group: Deactivating and directs incoming electrophiles to the C4 position (meta-directing).

-

C5-R Group:

-

Electron-Donating Group (EDG) like -CH₃, -OCH₃: Activating and directs to the C4 position (ortho-directing).

-

Halogen (-Br, -Cl): Deactivating but directs to the C4 position (ortho-directing).

-

Electron-Withdrawing Group (EWG) like -NO₂, -CN: Deactivating and directs to the C3 position (meta-directing).

-

The combined influence of these groups dictates the most favorable position for electrophilic attack.

Common Electrophilic Substitution Reactions

Due to the deactivating nature of the C2-aldehyde, electrophilic substitutions on these substrates require carefully controlled and often mild conditions to prevent decomposition or polymerization.

Nitration

Nitration of the highly reactive furan ring is typically achieved using milder reagents than the standard nitric acid/sulfuric acid mixture used for benzene. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the reagent of choice.[3] For furan itself, this reaction proceeds via a 2,5-addition intermediate, which is then treated with a base like pyridine to eliminate acetic acid and restore aromaticity.[4]

For a substrate like 5-methylfuran-2-carbaldehyde, the activating methyl group may allow for direct substitution at the C4 position under carefully controlled, low-temperature conditions. In contrast, 5-nitrofuran-2-carbaldehyde is expected to be highly unreactive to further nitration.

Halogenation

Direct halogenation of furan with Br₂ or Cl₂ can be aggressive, often leading to polyhalogenation and ring-opening.[5] Milder and more selective halogenating agents are preferred. N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for the monohalogenation of activated furan rings, often in solvents like DMF, CCl₄, or acetic acid.[6] For 5-substituted furan-2-carbaldehydes, halogenation is predicted to occur at the C4 position, especially for substrates with electron-donating or weakly deactivating groups at C5.

Sulfonation

Strong acids like fuming sulfuric acid cause furan to polymerize. Sulfonation is therefore carried out using milder complexes, such as the sulfur trioxide-pyridine complex or the sulfur trioxide-dioxane complex. These reagents allow for the introduction of a sulfonic acid group, typically at the most activated available position. For substrates like 5-methylfuran-2-carbaldehyde, sulfonation would be expected at C4.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are challenging with furan substrates. The strong Lewis acids (e.g., AlCl₃) required typically induce polymerization of the electron-rich furan ring.[7] Milder Lewis acids (e.g., SnCl₄, ZnCl₂, FeCl₃) or Brønsted acids may be employed under specific conditions.[7][8] Friedel-Crafts reactions on furan-2-carbaldehyde derivatives are generally low-yielding and not commonly reported due to the strong deactivation of the ring.

Quantitative Data Summary

Quantitative data for electrophilic substitution reactions specifically on 5-substituted furan-2-carbaldehydes are scarce in the literature, reflecting the synthetic challenges posed by these deactivated systems. The following tables present data for related furan compounds to provide a general reference for expected reactivity and conditions.

Table 1: Nitration of Furan Derivatives

| Substrate | Reagent | Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Furan | HNO₃ / Ac₂O, then Pyridine | -10 °C to 0 °C | 2-Nitrofuran | 75-85 | [4] |

| 2-Methylfuran | HNO₃ / Ac₂O, then Pyridine | Low Temp. | 5-Methyl-2-nitrofuran | ~70 | General Principle |

| Furan-2-carboxylate | HNO₃ / H₂SO₄ | 0-5 °C | Methyl 5-nitrofuran-2-carboxylate | ~80 |[4] |

Table 2: Halogenation of Furan Derivatives

| Substrate | Reagent | Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Furan | NBS / DMF | Room Temp. | 2-Bromofuran | High | [5] |

| Fraxinellone (complex furan) | NBS (1.4 equiv) / DCM | 40 °C | Monobrominated furan ring | 62 | [6] |

| 2-Furfural | [bmim]Br₃ (ionic liquid) | 40 °C | 5-Bromo-2-furfural | 88.1 |[9] (Synthesis) |

Experimental Protocols

The following are generalized protocols that can serve as a starting point for planning electrophilic substitution reactions on 5-substituted furan-2-carbaldehydes. Note: These reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Nitration using Acetyl Nitrate

Materials:

-

5-Substituted furan-2-carbaldehyde

-

Acetic anhydride (Ac₂O)

-

Fuming nitric acid (HNO₃)

-

Pyridine (if rearomatization is needed)

-

Ethyl acetate, Sodium bicarbonate (NaHCO₃), Brine, Sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool acetic anhydride (5 eq.) to -10 °C using an acetone/dry ice bath. Add fuming nitric acid (1.1 eq.) dropwise with vigorous stirring, ensuring the temperature does not rise above 0 °C. Stir the resulting solution for 15 minutes at -10 °C.

-

Reaction: In a separate flask, dissolve the 5-substituted furan-2-carbaldehyde (1 eq.) in acetic anhydride and cool to -10 °C. Add the freshly prepared acetyl nitrate solution dropwise to the substrate solution over 30 minutes.

-

Monitoring: Allow the reaction to stir at -10 °C to 0 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture slowly into a beaker containing crushed ice and water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for Bromination using N-Bromosuccinimide (NBS)

Materials:

-

5-Substituted furan-2-carbaldehyde

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF) or Carbon tetrachloride (CCl₄)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Dichloromethane (DCM)

Procedure:

-

Setup: Dissolve the 5-substituted furan-2-carbaldehyde (1 eq.) in DMF or CCl₄ in a round-bottom flask protected from light.

-

Reaction: Add N-Bromosuccinimide (1.05-1.1 eq.) portion-wise to the solution at room temperature. The reaction is often exothermic and may require cooling with a water bath.

-

Monitoring: Stir the mixture at room temperature for 2-6 hours. Monitor the consumption of the starting material by TLC.

-

Work-up: Dilute the reaction mixture with water and extract with dichloromethane.

-

Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted bromine, then with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the residue by flash chromatography or recrystallization to yield the brominated product.[6]

Conclusion

The electrophilic substitution of 5-substituted furan-2-carbaldehydes is a synthetically challenging but mechanistically predictable field. The reactivity of the furan ring is significantly diminished by the C2-carbaldehyde group, making harsh reaction conditions unsuitable. The regiochemical outcome is primarily dictated by the electronic nature of the C5-substituent, with both electron-donating groups and halogens synergistically directing incoming electrophiles to the C4 position. Conversely, the presence of two strong electron-withdrawing groups, as in 5-nitrofuran-2-carbaldehyde, renders the ring highly resistant to further electrophilic attack. Successful synthesis in this area hinges on the use of mild, carefully controlled reaction conditions and highly selective reagents. This guide provides the foundational principles and procedural starting points for researchers aiming to functionalize these important heterocyclic scaffolds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. quora.com [quora.com]

- 3. Furan nitration [quimicaorganica.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 5-(4-Bromophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[1][2] This palladium-catalyzed reaction joins an organoboron compound (like a boronic acid or ester) with an organohalide.[3] Its mild conditions, functional group tolerance, and the commercial availability of a vast array of reactants have made it indispensable in medicinal chemistry and materials science.

Furan-containing compounds are significant scaffolds in drug discovery, appearing in numerous pharmacologically active molecules.[4][5] They exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6][7] The furan ring can act as a bioisostere for phenyl rings, improving pharmacokinetic profiles.[5][8] This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 5-(4-Bromophenyl)furan-2-carbaldehyde with various arylboronic acids, a key transformation for generating novel furan-biaryl compounds for screening and development.

Reaction Principle: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The fundamental steps are: 1) Oxidative Addition of the aryl halide to the Pd(0) complex, 2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and 3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[1][2] A base is required to activate the organoboron reagent for the transmetalation step.[3]

Caption: General mechanism of the Palladium-catalyzed Suzuki-Miyaura reaction.

Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with various arylboronic acids.

Materials and Reagents

-

This compound (Substrate)

-

Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid) (1.1 - 1.5 equivalents)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (1-3 mol%)

-

Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

-

Solvent: 1,4-Dioxane or Toluene, and Water (e.g., 4:1 ratio)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Heptane or Hexane

-

Deionized Water

-

Silica Gel for column chromatography

Equipment

-

Schlenk tube or pressure tube

-

Magnetic stirrer and hot plate

-

Inert atmosphere setup (Argon or Nitrogen)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Glassware for extraction and filtration

-

Column chromatography setup

-

NMR spectrometer, Mass spectrometer for characterization

Detailed Procedure

-

Reaction Setup: To a pressure tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and potassium carbonate (2.0 eq.).

-

Solvent Addition: Add the solvent system, for example, a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to create a stirrable suspension (e.g., 0.1 M concentration of the limiting reagent).

-

Degassing: Seal the tube and degas the mixture by bubbling argon or nitrogen through the suspension for 10-15 minutes. Alternatively, use three freeze-pump-thaw cycles. An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst.

-

Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C.[9] Stir the reaction mixture vigorously for the required time (typically 3-12 hours).

-

Monitoring: Monitor the reaction progress by TLC until the starting material (this compound) is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[9]

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in heptane/hexane as the eluent, to afford the pure biaryl product.

-